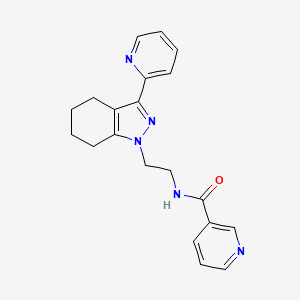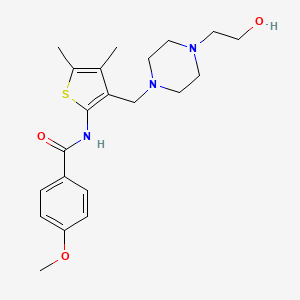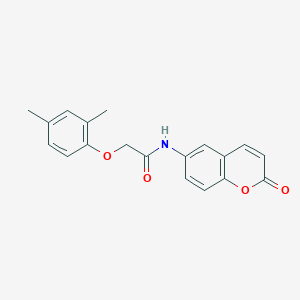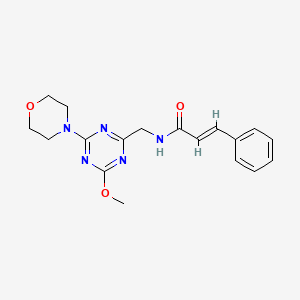
Azepan-1-yl(4-((5-chloro-2-methoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Azepan-1-yl(4-((5-chloro-2-methoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)methanone is a useful research compound. Its molecular formula is C23H25ClN4O2 and its molecular weight is 424.93. The purity is usually 95%.
BenchChem offers high-quality Azepan-1-yl(4-((5-chloro-2-methoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Azepan-1-yl(4-((5-chloro-2-methoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photolysis and Identification of New Compounds
A study by Nakajima et al. (2012) focused on the careful survey of unregulated drugs, identifying new compounds including an azepane isomer of AM-2233. This compound was identified through a combination of chromatography and spectroscopy techniques, showcasing the scientific interest in analyzing and identifying novel chemical structures within this family of compounds for potential applications in forensic toxicology and drug discovery Nakajima et al., 2012.
Anticancer Activity
Kong et al. (2018) investigated a novel naphthyridine derivative, showing anticancer activity in human melanoma A375 cells. This compound induces necroptosis at low concentrations and apoptosis at high concentrations, suggesting its potential as a chemical substance for melanoma treatment. This illustrates the application of similar compounds in developing new therapeutic strategies against cancer Kong et al., 2018.
Synthetic Applications
Several studies have explored the synthetic applications of azepane and naphthyridine compounds. For example, Purvis et al. (1984) described the photolyses of aryl azides bearing electron-withdrawing substituents, leading to the production of azepines under certain conditions. This work contributes to the understanding of the chemical behavior of these compounds and their potential in synthetic organic chemistry Purvis et al., 1984.
Polymer Synthesis
The synthesis of novel polyamides containing a naphthalene-ring, as explored by Mehdipour‐Ataei et al. (2005), highlights the utility of similar compounds in polymer science. These polyamides exhibit good solubility and thermal stability, indicating their potential applications in materials science Mehdipour‐Ataei et al., 2005.
Antiviral Activity
Research by Demchenko et al. (2019) on 1-(4-chlorophenyl)-4-(para-tolyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxylic acid derivatives revealed significant antiviral activity against the Flu A H1N1 virus. This study provides an example of how structural modifications of azepane and naphthyridine compounds can lead to potential antiviral drugs Demchenko et al., 2019.
properties
IUPAC Name |
azepan-1-yl-[4-(5-chloro-2-methoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O2/c1-15-7-9-17-21(27-19-13-16(24)8-10-20(19)30-2)18(14-25-22(17)26-15)23(29)28-11-5-3-4-6-12-28/h7-10,13-14H,3-6,11-12H2,1-2H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZJBSCFFXYKLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=C(C=CC(=C3)Cl)OC)C(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azepan-1-yl(4-((5-chloro-2-methoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N'-[2-(methylsulfanyl)pyridine-3-carbonyl]benzohydrazide](/img/structure/B2726296.png)

![N-(3,5-dimethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2726299.png)
![N-(1-cyanocyclopentyl)-2-[methyl(2,2,2-trifluoro-1-phenylethyl)amino]acetamide](/img/structure/B2726301.png)

![(4-Fluorophenyl)-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]cyanamide](/img/structure/B2726304.png)
![(1S,2S,4R,5S,6R)-5,6-Dihydroxyspiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-sulfonyl fluoride](/img/structure/B2726307.png)


![2-[(2-Chloro-5-fluorophenyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2726311.png)


![Ethyl 5-(2-(benzylthio)acetamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2726318.png)
